molecular formula C16H15N3O6S B2515941 ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate CAS No. 899957-48-3

ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate

Cat. No.: B2515941
CAS No.: 899957-48-3
M. Wt: 377.37
InChI Key: MXMSUKGGHDPDFT-UHFFFAOYSA-N
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Description

Ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C16H15N3O6S and its molecular weight is 377.37. The purity is usually 95%.
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Scientific Research Applications

Synthetic Chemistry Applications

This compound has been utilized in the synthesis of novel derivatives with potential biological activities. For instance, its derivatives have been synthesized to evaluate cytotoxic activity against different cancer cell lines, indicating its utility in developing antitumor agents. The synthesis processes often involve the creation of novel 4-thiopyrimidine derivatives, showcasing the compound's versatility in generating new chemical entities with varied biological activities (Stolarczyk et al., 2018).

Crystallography and Structural Analysis

Crystal structure analysis of derivatives provides insights into their molecular configurations, which is crucial for understanding their potential interactions with biological targets. For example, structural insights have been gained for dihydropyrimidine derivatives, highlighting their conformation and potential as dihydrofolate reductase inhibitors (Al-Wahaibi et al., 2021).

Nonlinear Optical Material Research

The synthesis and characterization of derivatives have shown potential in nonlinear optical material research. For example, organic crystals derived from such compounds have been grown and analyzed for their structural properties and nonlinear optical responses, showcasing the compound's application in developing materials with specific optical properties (Dhandapani, Manivarman, & Subashchandrabose, 2017).

Biological Activity Studies

The synthesis of novel compounds based on this chemical structure has led to the discovery of entities with antimicrobial and antitumor properties. Research into these derivatives has revealed their potential as antimicrobial agents, with some showing excellent biocidal properties against a range of bacteria and fungi. This highlights the compound's significance in the search for new therapeutic agents (Youssef, Abbady, Ahmed, & Omar, 2011).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound 'ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate' involves the condensation of ethyl 6-methyl-2-oxo-1H-pyrimidine-5-carboxylate with 2-(4-nitrophenyl)acetyl chloride followed by thiolation with sodium sulfide and subsequent esterification with ethanol.", "Starting Materials": [ "Ethyl 6-methyl-2-oxo-1H-pyrimidine-5-carboxylate", "2-(4-nitrophenyl)acetyl chloride", "Sodium sulfide", "Ethanol" ], "Reaction": [ "Step 1: Ethyl 6-methyl-2-oxo-1H-pyrimidine-5-carboxylate is reacted with 2-(4-nitrophenyl)acetyl chloride in the presence of a base such as triethylamine to form ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]pyrimidine-5-carboxylate.", "Step 2: The resulting product from step 1 is then thiolated with sodium sulfide to form ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanylpyrimidine-5-carboxylate.", "Step 3: Finally, the product from step 2 is esterified with ethanol in the presence of a catalyst such as sulfuric acid to yield the desired compound, ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate." ] }

CAS No.

899957-48-3

Molecular Formula

C16H15N3O6S

Molecular Weight

377.37

IUPAC Name

ethyl 6-methyl-4-[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H15N3O6S/c1-3-25-15(21)13-9(2)17-16(22)18-14(13)26-8-12(20)10-4-6-11(7-5-10)19(23)24/h4-7H,3,8H2,1-2H3,(H,17,18,22)

InChI Key

MXMSUKGGHDPDFT-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C

solubility

not available

Origin of Product

United States

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